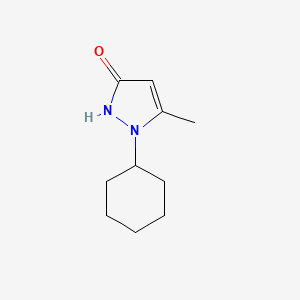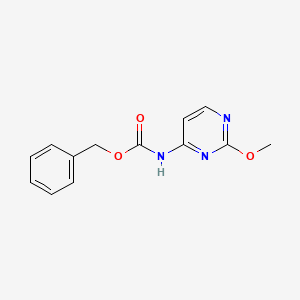![molecular formula C10H7N3O3S B1654295 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate CAS No. 219618-92-5](/img/structure/B1654295.png)
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
描述
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyridinium salts, which are widely recognized for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
准备方法
The synthesis of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate typically involves the reaction of 3-nitro-2-pyridylthiol with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate undergoes various chemical reactions, including:
科学研究应用
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate has several scientific research applications:
作用机制
The mechanism of action of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
相似化合物的比较
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate can be compared with other pyridinium salts, such as:
2-[(3-Nitro-2-pyridyl)thio]pyridine: Similar in structure but lacks the pyridinium ion, affecting its reactivity and applications.
3-Nitropyridine-2-thiol: Another related compound with different reactivity due to the absence of the pyridinium moiety.
The uniqueness of this compound lies in its combination of the nitro group and the pyridinium ion, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRKXGMRHFYXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379037 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219618-92-5 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B1654218.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)


![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)





